1H and 13C NMR assignment of 5-Fluoro-2,3-dihydrobenzofuran
1H and 13C NMR assignment of 5-Fluoro-2,3-dihydrobenzofuran
An In-Depth Technical Guide to the ¹H and ¹³C NMR Assignment of 5-Fluoro-2,3-dihydrobenzofuran
This guide provides a detailed analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Fluoro-2,3-dihydrobenzofuran. Due to the limited availability of directly published experimental data for this specific compound, this guide utilizes established principles of NMR spectroscopy, including substituent effects and coupling constants derived from analogous structures, to construct a comprehensive and predictive spectral assignment. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of fluorinated benzofuran derivatives.
Molecular Structure
For clarity in the following spectral assignments, the atoms of 5-Fluoro-2,3-dihydrobenzofuran are numbered as follows:
Caption: Molecular structure of 5-Fluoro-2,3-dihydrobenzofuran with atom numbering.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 5-Fluoro-2,3-dihydrobenzofuran, typically referenced to tetramethylsilane (TMS) in a solvent like deuterochloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data
| Position | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H-2 | ~4.6 | Triplet (t) | J(H2,H3) ≈ 8.5 |
| H-3 | ~3.2 | Triplet (t) | J(H3,H2) ≈ 8.5 |
| H-4 | ~6.7 | Doublet of doublets (dd) | ³J(H4,F5) ≈ 9.0, ³J(H4,H6) ≈ 8.5 |
| H-6 | ~6.6 | Doublet of doublets of doublets (ddd) | ³J(H6,H7) ≈ 8.5, ⁴J(H6,F5) ≈ 5.0, ³J(H6,H4) ≈ 8.5 |
| H-7 | ~6.75 | Doublet (d) | ³J(H7,H6) ≈ 8.5 |
Table 2: Predicted ¹³C NMR Data
| Position | Predicted δ (ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Predicted J (Hz) |
| C-2 | ~71 | Singlet (s) | - |
| C-3 | ~29 | Singlet (s) | - |
| C-3a | ~125 | Doublet (d) | ³J(C3a,F5) ≈ 8 |
| C-4 | ~110 | Doublet (d) | ²J(C4,F5) ≈ 24 |
| C-5 | ~157 | Doublet (d) | ¹J(C5,F5) ≈ 240 |
| C-6 | ~112 | Doublet (d) | ²J(C6,F5) ≈ 21 |
| C-7 | ~110 | Doublet (d) | ³J(C7,F5) ≈ 4 |
| C-7a | ~160 | Singlet (s) | - |
Experimental Protocols
Sample Preparation
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Dissolution : Dissolve 5-25 mg of 5-Fluoro-2,3-dihydrobenzofuran in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][2] For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial.[2]
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Filtration : To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
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Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, unless the solvent's residual peak is used.
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Capping and Labeling : Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
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Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
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¹H NMR :
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Pulse Sequence : Standard single-pulse experiment.
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Acquisition Time : 2-4 seconds.
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Relaxation Delay : 1-5 seconds.
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Number of Scans : 8-16, depending on the sample concentration.
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-
¹³C NMR :
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Pulse Sequence : Standard proton-decoupled pulse sequence (e.g., zgpg30). For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[4]
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Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans : 128 to 1024 or more, depending on concentration.
-
-
2D NMR (COSY, HSQC, HMBC) :
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Spectral Assignment Strategy
The unequivocal assignment of all ¹H and ¹³C signals is achieved through a combination of 1D and 2D NMR experiments.
¹H NMR Spectrum Analysis
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Aliphatic Region (δ 3.0-5.0 ppm) : Two triplets are expected, corresponding to the methylene protons at the C-2 and C-3 positions. The downfield shift of H-2 is due to its proximity to the oxygen atom. These will show a vicinal coupling (³J) to each other.
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Aromatic Region (δ 6.5-7.0 ppm) : Three distinct signals are anticipated for H-4, H-6, and H-7.
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H-4 : Will appear as a doublet of doublets due to coupling with H-6 (³J, ortho) and the fluorine at C-5 (³J, ortho). The ortho H-F coupling is typically large (around 9 Hz).
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H-6 : Will be a doublet of doublets of doublets, coupling to H-7 (³J, ortho), H-4 (³J, para, typically small but observable), and the fluorine at C-5 (⁴J, meta). The meta H-F coupling is smaller, around 5 Hz.
-
H-7 : Will appear as a doublet due to ortho coupling with H-6.
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¹³C NMR Spectrum Analysis
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The fluorine atom significantly influences the chemical shifts of the aromatic carbons.
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C-5 : Directly bonded to fluorine, this carbon will show a very large one-bond coupling constant (¹J(C,F) ≈ 240 Hz) and will be shifted significantly downfield.
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C-4 and C-6 : These carbons, ortho to the fluorine, will exhibit two-bond couplings (²J(C,F)) in the range of 20-25 Hz.
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C-3a and C-7 : Meta to the fluorine, these carbons will show smaller three-bond couplings (³J(C,F)) of approximately 4-8 Hz.
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C-7a : Para to the fluorine, this carbon may show a very small four-bond coupling, which might not be resolved.
2D NMR Correlation for Structure Confirmation
The following logical workflow outlines how 2D NMR experiments confirm the assignments made from 1D spectra.
Caption: Logical workflow for the complete NMR assignment of 5-Fluoro-2,3-dihydrobenzofuran.
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COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Key correlations would be observed between H-2 and H-3 in the aliphatic region, and between H-6/H-7 and H-4/H-6 in the aromatic region, confirming the proton spin systems.[5][7]
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HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It provides a straightforward way to assign the protonated carbons (C-2, C-3, C-4, C-6, and C-7) once the proton assignments are tentatively made.[5][6][7]
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HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for assigning quaternary carbons and confirming the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[5][6][7] Key expected correlations include:
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H-2 correlating to C-3, C-3a, and C-7a.
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H-7 correlating to C-5 and C-3a.
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H-4 correlating to C-5, C-6, and C-3a.
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By systematically applying this workflow, a complete and confident assignment of the ¹H and ¹³C NMR spectra of 5-Fluoro-2,3-dihydrobenzofuran can be achieved.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. sc.edu [sc.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
